molecular formula C14H14O2 B14529898 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl- CAS No. 62411-61-4

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl-

Cat. No.: B14529898
CAS No.: 62411-61-4
M. Wt: 214.26 g/mol
InChI Key: DXQZRARLNIPBSS-UHFFFAOYSA-N
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Description

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl- is an organic compound that belongs to the class of cyclohexadienones This compound is characterized by the presence of a cyclohexadienone ring substituted with a methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl- can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Oxidizing Agent: Hydrogen peroxide or potassium permanganate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanone ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents

Major Products Formed

    Oxidation Products: Quinones

    Reduction Products: Cyclohexanones

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Modulation of signaling pathways, such as oxidative stress response and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl-
  • 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,5,6-trimethyl-

Uniqueness

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62411-61-4

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

6-(4-methoxyphenyl)-6-methylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H14O2/c1-14(10-4-3-5-13(14)15)11-6-8-12(16-2)9-7-11/h3-10H,1-2H3

InChI Key

DXQZRARLNIPBSS-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC=CC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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